1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride

LSD1 inhibition Patent specificity Regioisomeric SAR

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a synthetic piperazinone derivative bearing a para-methoxy substituent on the N-phenyl ring and a C3-methyl group, supplied as the hydrochloride salt (C₁₂H₁₇ClN₂O₂, MW 256.73 g/mol). This specific substitution pattern is claimed in patent CN107174584B as an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a histone-modifying enzyme implicated in oncology and other therapeutic areas.

Molecular Formula C12H17ClN2O2
Molecular Weight 256.73 g/mol
Cat. No. B12631613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride
Molecular FormulaC12H17ClN2O2
Molecular Weight256.73 g/mol
Structural Identifiers
SMILESCC1C(=O)N(CCN1)C2=CC=C(C=C2)OC.Cl
InChIInChI=1S/C12H16N2O2.ClH/c1-9-12(15)14(8-7-13-9)10-3-5-11(16-2)6-4-10;/h3-6,9,13H,7-8H2,1-2H3;1H
InChIKeyKTSGNKWNHDGGGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-3-methyl-2-piperazinone Hydrochloride: Sourcing the Para-Methoxy Piperazinone Isomer for LSD1 Epigenetic Research


1-(4-Methoxyphenyl)-3-methyl-2-piperazinone hydrochloride is a synthetic piperazinone derivative bearing a para-methoxy substituent on the N-phenyl ring and a C3-methyl group, supplied as the hydrochloride salt (C₁₂H₁₇ClN₂O₂, MW 256.73 g/mol) [1]. This specific substitution pattern is claimed in patent CN107174584B as an inhibitor of lysine-specific demethylase 1 (LSD1/KDM1A), a histone-modifying enzyme implicated in oncology and other therapeutic areas [2]. The compound is commercially available as a research chemical from multiple suppliers, typically at 95% purity [1].

Why Generic 3-Methyl-2-Piperazinone Analogs Cannot Replace the 4-Methoxy LSD1-Targeted Isomer


Simple replacement of the 4-methoxyphenyl-3-methyl-2-piperazinone scaffold with other piperazinone isomers or core analogs introduces significant risks of functional divergence. The para-orientation of the methoxy group is critical for the claimed LSD1 inhibitory pharmacophore, as evidenced by its explicit enumeration in patent claims CN107174584B; the corresponding meta-methoxy isomer (CAS 1609395-39-2) is not mentioned in this or any known LSD1 patent, suggesting a regioisomeric requirement for target engagement [1]. Furthermore, the hydrochloride salt form provides defined protonation state and solubility characteristics (computed LogP 1.44) that differ from the free base (MW 220.27) or alternative counterion forms, directly impacting dissolution behavior in biochemical assay buffers [2]. Without quantitative head-to-head data, any substitution carries the risk of null LSD1 activity or altered physicochemical handling in standard screening cascades.

Quantitative Evidence for 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone HCl Differentiation


LSD1 Inhibitor Patent Exclusivity: 4-Methoxy vs. 3-Methoxy Regioisomer

The compound is explicitly claimed as an LSD1 inhibitor in CN107174584B, whereas the 3-methoxy positional isomer (CAS 1609395-39-2) is absent from this patent's specific compound list [1]. While quantitative IC₅₀ values are not disclosed in the publicly accessible patent text, the structural specificity of the claim implies that para-substitution is required for the observed 'significant inhibitory effect' on LSD1 described in the patent abstract [1].

LSD1 inhibition Patent specificity Regioisomeric SAR

Physicochemical Differentiation: Computed LogP and Solubility-Relevant Properties

The hydrochloride salt of 1-(4-methoxyphenyl)-3-methyl-2-piperazinone exhibits a computed octanol-water partition coefficient (LogP) of 1.44, with 2 hydrogen bond donors (including the protonated piperazine nitrogen from the HCl salt) and 3 hydrogen bond acceptors [1]. While the free base (MW 220.27) is also commercially available, no directly comparable computed LogP for the free base is published; the salt form's enhanced hydrogen bond donor count is predicted to improve aqueous solubility for biochemical assay preparation [1].

Physicochemical profiling LogP Salt form comparison

Synthetic Tractability: Documented 88% Yield in Amide Coupling for Downstream Derivatization

The compound serves as a competent amine nucleophile in amide bond formation: reaction with 2,4-dimethyl-1,3-thiazole-5-carboxylic acid under PyBOP/DIPEA conditions in DMF at room temperature for 3 hours yields the corresponding amide product in 88% isolated yield [1]. While no direct comparative yield for the 3-methoxy isomer under identical conditions is provided, this high yield demonstrates reliable reactivity for constructing focused LSD1 inhibitor libraries.

Synthetic yield Amide coupling Library synthesis

Scaffold Class Differentiation: Piperazinone Core vs. Piperazine-Based LSD1 Inhibitors

The piperazinone core (lactam) of the target compound distinguishes it from fully saturated piperazine-based LSD1 inhibitors such as CBB1003 (IC₅₀ = 10.54 μM) and the irreversible inhibitor RN-1 (IC₅₀ = 70 nM) [1]. The carbonyl oxygen of the piperazinone introduces an additional hydrogen bond acceptor and alters ring electronics (sp² center), which may contribute to a distinct binding mode. Quantitative LSD1 IC₅₀ for the target compound is not publicly available, precluding potency-based comparison, but the scaffold difference is mechanistically meaningful for selectivity profiling.

Scaffold comparison LSD1 inhibitor class Piperazinone vs. piperazine

When to Prioritize 1-(4-Methoxyphenyl)-3-methyl-2-piperazinone Hydrochloride in Epigenetic Research


LSD1 Inhibitor Screening Library Expansion with Patent-Validated Piperazinone Chemotype

Research groups seeking to diversify their LSD1 inhibitor screening decks beyond well-characterized piperazine derivatives (e.g., CBB1003, RN-1) should include this compound as a core piperazinone representative, supported by its explicit patent coverage in CN107174584B for LSD1 inhibition [1]. The scaffold novelty provides an orthogonal starting point for hit discovery with distinct IP positioning.

Regioisomeric Structure-Activity Relationship (SAR) Studies Around Methoxyphenyl Substitution

For medicinal chemistry teams exploring the impact of methoxy position on LSD1 target engagement, this compound serves as the para-substituted isomer in a three-isomer panel alongside the ortho (CAS 1009675-99-3) and meta (CAS 1609395-39-2) variants. The defined hydrochloride salt form ensures consistent protonation state across the isomer series for head-to-head biochemical comparison [2].

Building Block for Combinatorial Amide Library Synthesis Targeting Epigenetic Readers

The documented 88% yield in amide coupling with thiazole carboxylic acid [3] positions this piperazinone as a reliable amine building block for generating focused compound libraries. Its balanced LogP (1.44) and moderate molecular weight (256.73 g/mol) are compatible with lead-like property criteria for subsequent optimization [2].

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